molecular formula C18H16F3N3O3S B7532572 N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No. B7532572
M. Wt: 411.4 g/mol
InChI Key: MNFCVIDCVOMCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mechanism of Action

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide inhibits BTK by binding to the enzyme's active site, thereby preventing the phosphorylation of downstream signaling molecules in the BCR pathway. This results in the inhibition of B-cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in B-cell malignancies.
Biochemical and physiological effects:
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has been found to induce apoptosis in B-cell malignancies, as well as inhibit tumor growth and metastasis. N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has also been shown to enhance the activity of other anti-cancer therapies, such as venetoclax and rituximab.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the limited availability of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide and the lack of clinical data on its safety and efficacy in humans are some of the limitations for lab experiments.

Future Directions

There are several future directions for the development of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide as a potential therapy for B-cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide in humans.
2. Combination studies with other anti-cancer therapies, such as venetoclax, rituximab, and checkpoint inhibitors.
3. Exploration of the potential use of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease.
4. Development of more potent and selective BTK inhibitors based on the structure of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide.
In conclusion, N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide is a promising BTK inhibitor with potent anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to evaluate its safety and efficacy in humans and explore its potential use in other B-cell disorders.

Synthesis Methods

The synthesis of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide involves several steps, starting from commercially available starting materials. The key intermediate is 3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenylboronic acid, which is obtained by reacting 3-(3,4-dihydro-2H-pyrrol-5-yl)aniline with boronic acid in the presence of a palladium catalyst. This intermediate is then coupled with 2-(trifluoromethyl)benzoyl chloride to yield N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide.

Scientific Research Applications

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S/c19-18(20,21)15-8-2-1-7-14(15)17(25)23-12-5-3-6-13(11-12)28(26,27)24-16-9-4-10-22-16/h1-3,5-8,11H,4,9-10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFCVIDCVOMCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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